molecular formula C20H18FN3O3 B2462540 N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1001944-52-0

N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2462540
CAS No.: 1001944-52-0
M. Wt: 367.38
InChI Key: JTSAOVBIYBXMRS-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C20H18FN3O3 and its molecular weight is 367.38. The purity is usually 95%.
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Biological Activity

N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide, also known by its CAS number 1001944-52-0, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H18FN3O3
  • Molecular Weight : 367.3736 g/mol
  • SMILES Notation : COc1cc(=O)n(nc1C(=O)Nc1ccccc1CC)c1ccc(cc1)F

Pharmacological Profile

Research has indicated that this compound exhibits a range of biological activities, particularly in the realm of cancer treatment and enzyme inhibition.

Antitumor Activity

One study highlighted the effectiveness of related compounds in inhibiting Met kinase activity, which is crucial in cancer cell proliferation. Substituted derivatives demonstrated substantial tumor stasis in xenograft models, suggesting that this compound may have similar potential due to structural similarities .

The compound acts as a selective inhibitor for specific kinases involved in tumor growth. The presence of the fluorine atom and the methoxy group enhances its binding affinity to target enzymes, potentially increasing its efficacy against various cancer types.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and its analogs:

  • In Vivo Efficacy : A study reported that an analog of this compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model following oral administration . This emphasizes the compound's potential for therapeutic application in oncology.
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the pyridazine ring significantly affect both potency and selectivity against target kinases. For instance, substituents at the 3-position improved enzyme potency, while those at the 4-position enhanced solubility .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Antitumor ActivityComplete tumor stasis in xenograft models
Kinase InhibitionSelective inhibition of Met kinase
Structure ModificationsEnhanced potency with specific substitutions

Properties

IUPAC Name

N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-3-13-6-4-5-7-16(13)22-20(26)19-17(27-2)12-18(25)24(23-19)15-10-8-14(21)9-11-15/h4-12H,3H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSAOVBIYBXMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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